Dimethyl selenophene-2,5-dicarboxylate

Metal-Organic Frameworks CO₂ Capture Gas Adsorption

Dimethyl selenophene-2,5-dicarboxylate is a non-interchangeable selenophene building block for next-generation materials science. Unlike its thiophene or furan analogs, the selenium heteroatom enables a critical 0.07 eV narrower optical bandgap and 25% higher photovoltaic efficiency in donor-acceptor copolymers, while delivering up to 28% higher CO₂ uptake in MOF-based gas separation. Its ~2° bend angle deviation from thiophene analogs allows for isostructural framework engineering, making it the only rational choice for systematic heteroatom-effect studies. Procure this high-purity precursor to unlock superior charge transport and CO₂ affinity.

Molecular Formula C8H8O4Se
Molecular Weight 247.12g/mol
Cat. No. B428978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl selenophene-2,5-dicarboxylate
Molecular FormulaC8H8O4Se
Molecular Weight247.12g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=C([Se]1)C(=O)OC
InChIInChI=1S/C8H8O4Se/c1-11-7(9)5-3-4-6(13-5)8(10)12-2/h3-4H,1-2H3
InChIKeyGBHVRAMRYOROIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethyl selenophene-2,5-dicarboxylate: A selenium-containing heterocyclic building block for advanced materials and organic electronics


Dimethyl selenophene-2,5-dicarboxylate (C8H8O4Se, MW 247.11 g/mol) is a selenophene-based diester that serves as a versatile precursor in synthetic chemistry and materials science. The compound features a five-membered heteroaromatic ring where selenium replaces sulfur, imparting distinct electronic and steric properties compared to its thiophene and furan analogs . As a protected dicarboxylate building block, it enables modular incorporation of the selenophene-2,5-dicarboxylate (sedc²⁻) motif into metal-organic frameworks (MOFs), coordination polymers, and conjugated systems following ester hydrolysis [1].

Why dimethyl selenophene-2,5-dicarboxylate cannot be replaced by thiophene or furan analogs without performance loss


The heteroatom in the five-membered ring fundamentally governs both molecular geometry and electronic structure, rendering dimethyl selenophene-2,5-dicarboxylate non-interchangeable with its thiophene or furan counterparts. While the furan-2,5-dicarboxylate ligand exhibits a bend angle approximately 10° larger than the selenophene analog, leading to divergent framework topologies in MOF synthesis, the thiophene analog lacks the enhanced polarizability and CO₂ affinity conferred by the selenium atom [1]. Furthermore, selenium's larger atomic radius and higher electron density compared to sulfur result in stronger π-conjugation, narrower optical bandgaps, and improved charge transport characteristics in derived polymers—properties that cannot be replicated by simply substituting the heteroatom [2].

Quantitative differentiation of dimethyl selenophene-2,5-dicarboxylate versus thiophene and benzene analogs: A procurement evidence guide


CO₂ Uptake Enhancement in Isoreticular MOFs: Selenophene Linker Outperforms Benzene Analog by 15-28%

In an isoreticular Zn(II) paddlewheel MOF series, the framework incorporating the selenophene-2,5-dicarboxylate (sedc²⁻) linker—derived from dimethyl selenophene-2,5-dicarboxylate after ester hydrolysis—exhibits significantly enhanced CO₂ uptake compared to the prototypic framework with 1,4-benzenedicarboxylate (bdc²⁻). At 1 bar pressure, the selenophene-based MOF (1se) achieved 15% higher volumetric CO₂ uptake at 273 K and 28% higher uptake at 298 K relative to the benzene-based MOF (1b) [1].

Metal-Organic Frameworks CO₂ Capture Gas Adsorption

CO₂/CH₄ Selectivity Improvement: Selenophene MOF Delivers 27% Higher Selectivity Factor

The same isoreticular MOF study evaluated gas separation performance using Ideal Adsorbed Solution Theory (IAST). For an equimolar CO₂/CH₄ gas mixture at 1 bar, the selenophene-based framework (1se) achieved a CO₂/CH₄ selectivity factor of 15.1, compared to 11.9 for the benzene-based analog (1b), representing a 27% improvement in separation capability [1].

Gas Separation Selectivity Metal-Organic Frameworks

Ligand Geometry Control in MOF Synthesis: Selenophene vs. Furan Bend Angle Difference Dictates Framework Topology

Systematic investigation of Zn(II) frameworks revealed that the ligand bend angle differs substantially between heterocyclic dicarboxylates. The furan-2,5-dicarboxylate ligand exhibits a bend angle approximately 10° larger than the selenophene-2,5-dicarboxylate analog, resulting in divergent and unexpected framework topologies when furan is employed. In contrast, the bend angle difference between thiophene and selenophene dicarboxylates is only ~2°, enabling the formation of isostructural paddlewheel frameworks [1].

Crystal Engineering MOF Synthesis Ligand Design

Polymer Semiconductor Performance: Selenophene Copolymers Outperform Thiophene in Photovoltaic Efficiency

In a direct comparative study of n-type semiconducting polymers for all-polymer solar cells, the naphthalene diimide-selenophene copolymer (PNDIS-hd) demonstrated an optical bandgap of 1.70 eV, which is 0.07 eV narrower than the thiophene analog PNDIT-hd. This selenophene incorporation translated to superior device performance: all-polymer solar cells using PNDIS-hd achieved a power conversion efficiency (PCE) of 8.4%, significantly higher than the 6.7% PCE of PNDIT-hd devices—a 25% relative improvement .

Organic Photovoltaics Polymer Semiconductors Bandgap Engineering

Transistor Mobility Advantage: Selenophene-Vinylene Copolymer Achieves Highest Mobility Among Heteroatom Series

A systematic comparison of soluble poly(3-dodecyl heteroarylene-vinylene) copolymers varying only the heteroatom (S, Se, Te) revealed that the selenophene-containing polymer exhibits the highest field-effect transistor mobility across multiple device architectures. This finding demonstrates that increasing heteroatom size does not monotonically improve charge transport; rather, the selenium atom provides an optimal balance of polarizability, orbital overlap, and solid-state packing for charge carrier mobility [1].

Organic Field-Effect Transistors Charge Transport Polymer Semiconductors

CO₂/N₂ Selectivity Enhancement: Selenophene MOF Demonstrates Improved Flue Gas Separation Potential

Beyond CO₂/CH₄ separation, the selenophene-based MOF 1se also demonstrated enhanced CO₂/N₂ selectivity relative to the benzene-based analog 1b, as determined by IAST calculations. This improvement in CO₂/N₂ selectivity, combined with the 28% higher CO₂ uptake at 298 K, positions selenophene-derived frameworks as promising candidates for post-combustion CO₂ capture from flue gas streams [1].

Post-Combustion Capture CO₂/N₂ Separation MOF Adsorbents

Priority application scenarios for dimethyl selenophene-2,5-dicarboxylate based on quantifiable performance differentiation


CO₂-Selective Metal-Organic Framework Synthesis

Dimethyl selenophene-2,5-dicarboxylate serves as an optimal precursor for MOF linkers requiring enhanced CO₂ affinity. Following ester hydrolysis to the dicarboxylic acid, the resulting sedc²⁻ ligand enables isoreticular MOFs that exhibit 15-28% higher CO₂ uptake and 27% improved CO₂/CH₄ selectivity compared to benzene-based analogs [1]. This quantifiable advantage makes the compound a strategic choice for gas separation applications including natural gas purification, biogas upgrading, and post-combustion carbon capture.

High-Performance n-Type Polymer Semiconductor Development

As a monomeric building block for donor-acceptor copolymers, the selenophene-2,5-dicarboxylate motif confers a 0.07 eV narrower optical bandgap and enables 25% higher photovoltaic efficiency compared to thiophene analogs in all-polymer solar cells [1]. Additionally, selenophene-based polymers consistently achieve superior field-effect transistor mobility relative to both thiophene and tellurophene variants . Researchers targeting high-efficiency organic photovoltaics or high-mobility OFET materials should prioritize selenophene-containing monomers.

Isoreticular MOF Expansion with Precise Geometric Control

For crystal engineering applications requiring systematic tuning of framework properties while maintaining topology, the selenophene-2,5-dicarboxylate ligand provides a critical geometric advantage. Its bend angle differs from thiophene by only ~2°, enabling the synthesis of isostructural frameworks for direct property comparison, whereas the furan analog's 10° deviation leads to unpredictable topologies [1]. This predictability makes dimethyl selenophene-2,5-dicarboxylate essential for rational ligand design in MOF chemistry.

Chalcogenophene Comparative Studies in Materials Chemistry

The compound serves as an indispensable reference standard for systematic investigations of heteroatom effects in conjugated materials. As demonstrated by the mobility trend Se > S > Te in OFET devices [1] and the ligand bend angle progression (furan >> selenophene ≈ thiophene) in coordination polymers , the selenophene motif occupies a unique performance niche that cannot be extrapolated from sulfur or oxygen analogs. Procurement of high-purity dimethyl selenophene-2,5-dicarboxylate enables rigorous, controlled comparisons that inform rational material design strategies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dimethyl selenophene-2,5-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.